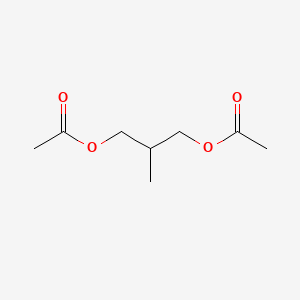

2-Methylpropane-1,3-diyl diacetate

Description

Contextualization within 1,3-Diacetate Chemistry and its Derivatives

1,3-Diacetates are a class of organic esters derived from 1,3-diols, where both hydroxyl groups have been esterified with acetic acid. These compounds are characterized by the presence of two acetate (B1210297) groups attached to the first and third carbon atoms of a carbon chain. Examples of related 1,3-diacetates include 1,3-propanediol (B51772) diacetate and glycerol (B35011) 1,3-diacetate. nist.govnih.gov The properties and reactivity of 1,3-diacetates are influenced by the nature of the carbon backbone to which the acetate groups are attached.

2-Methylenepropane-1,3-diyl diacetate is a derivative of 1,3-propanediol diacetate, distinguished by the presence of a methylene (B1212753) group (a carbon-carbon double bond) at the second position of the propane (B168953) chain. This unsaturation introduces a site of reactivity, making it a valuable intermediate in various chemical transformations. The presence of the double bond allows for addition reactions, polymerization, and other modifications that are not possible with its saturated analogue, 2-methylpropane-1,3-diyl diacetate.

Overview of Academic Research Significance and Interdisciplinary Relevance

The academic and industrial interest in 2-methylenepropane-1,3-diyl diacetate stems primarily from its role as a precursor in the synthesis of other valuable chemicals. One of the most notable applications is its use as a starting material in the production of 2-methyl-1,3-propanediol (B1210203) (MPD), a compound with applications in the manufacturing of polyesters, polyurethanes, coatings, and adhesives. google.com

The conversion of 2-methylenepropane-1,3-diyl diacetate to 2-methyl-1,3-propanediol typically involves a two-step process. First, the diacetate is reacted with a light aliphatic alcohol in the presence of a base to yield 2-methylene-propane-1,3-diol. Subsequently, the double bond in 2-methylene-propane-1,3-diol is hydrogenated to produce 2-methyl-propane-1,3-diol. google.com This synthetic route highlights the utility of 2-methylenepropane-1,3-diyl diacetate as a key intermediate in accessing other commercially important diols.

Furthermore, research into the synthesis of methacrylic acid, a monomer used in the production of acrylic polymers, has explored pathways involving derivatives of 2-methyl-1,3-propanediol. rsc.org While not a direct application of 2-methylenepropane-1,3-diyl diacetate, this connection underscores the broader relevance of its derivatives in polymer chemistry. The interdisciplinary nature of this compound is evident in its contribution to materials science through the synthesis of polymers and its role in industrial organic synthesis.

Chemical and Physical Properties of 2-Methylenepropane-1,3-diyl Diacetate

| Property | Value |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 3775-29-9 |

| IUPAC Name | 2-(acetyloxymethyl)prop-2-en-1-yl acetate |

| Density | 1.066 g/cm³ at 22 °C |

| Boiling Point | 101 °C at 12 Torr |

| Flash Point | 104.8 °C |

| Water Solubility | 28.9 g/L at 20 °C |

| Vapor Pressure | 3 Pa at 25 °C |

| Refractive Index | 1.433 |

Data sourced from nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyloxy-2-methylpropyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-11-7(2)9)5-12-8(3)10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLKBUOGOLEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpropane 1,3 Diyl Diacetate and Analogous Diesters

Esterification Strategies from 2-Methylpropane-1,3-diol and Related Diols

The direct reaction of a diol with an acylating agent is the most straightforward approach to synthesizing the corresponding diacetate. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of this process.

Acetic acid and acetic anhydride (B1165640) are the most common acetylating agents used in the synthesis of 2-methylpropane-1,3-diyl diacetate. wikipedia.org The reaction is typically catalyzed by either an acid or a base.

The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction necessitates the removal of water to shift the equilibrium towards the product side, often achieved by using an excess of the alcohol or by azeotropic distillation. masterorganicchemistry.comceon.rs The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com While effective, the use of homogeneous mineral acids like sulfuric acid can lead to challenges in catalyst separation, corrosion issues, and the formation of byproducts. ceon.rsgoogle.com

For the synthesis of this compound, this method would involve reacting 2-methylpropane-1,3-diol with acetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is typically heated to drive the reaction to completion.

Table 1: Overview of Acid-Catalyzed Esterification

| Catalyst | Reactants | Key Features |

| Sulfuric Acid | Carboxylic Acid + Alcohol | Equilibrium-driven, requires water removal, potential for corrosion and byproducts. masterorganicchemistry.comceon.rsgoogle.com |

Base-catalyzed acetylation offers an alternative to acid-catalyzed methods. Common base catalysts include tertiary amines like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP). In these reactions, acetic anhydride is typically used as the acetylating agent. The base serves to activate the alcohol and/or neutralize the acetic acid byproduct, driving the reaction forward. DMAP is a particularly effective catalyst for the acetylation of sterically hindered alcohols.

The mechanism involves the formation of a highly reactive N-acetylpyridinium intermediate from the reaction of DMAP with acetic anhydride. This intermediate is then readily attacked by the alcohol to form the ester.

To overcome the drawbacks of homogeneous acid catalysts, significant research has focused on the development of solid acid catalysts. These materials offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. researchgate.netiupac.org

Examples of solid acid catalysts include:

Sulfonated Resins: Polymers functionalized with sulfonic acid groups can effectively catalyze esterification reactions. google.com

Heteropolyacids: Compounds like tungstophosphoric acid and its salts have shown high catalytic activity in esterification due to their strong Brønsted acidity. researchgate.net They can be used in their unsupported form or supported on materials like silica (B1680970) to enhance their surface area and stability. researchgate.net

Functionalized Silicas: Mesoporous silica materials can be functionalized with sulfonic acid groups to create active and stable solid acid catalysts. iupac.org

Tungstosulfonic acid systems, for instance, have demonstrated remarkable catalytic performance in esterification reactions, often achieving high conversion rates under optimized conditions. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Acid Catalysts

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., H₂SO₄) | High reaction rates, low cost. ceon.rs | Difficult to separate, corrosive, environmental concerns. ceon.rs |

| Heterogeneous (e.g., Solid Acids) | Easy separation, reusable, less corrosive. researchgate.netiupac.org | Potentially lower reaction rates, higher initial cost. |

Conducting esterification reactions under solvent-free conditions presents several benefits, including reduced waste, lower costs, and simplified product purification. cmu.edu These reactions are often carried out by simply mixing the reactants and the catalyst, sometimes with gentle heating.

Solvent-free acetylation of alcohols has been successfully achieved using various catalysts, including iodine, under mild conditions. acs.org This approach aligns with the principles of green chemistry by minimizing the use of volatile organic compounds.

Direct Esterification with Acetic Acid or Acetic Anhydride

Multi-Step Synthesis Pathways Involving Propane-1,3-diyl Scaffolds

In some cases, this compound can be synthesized through multi-step pathways starting from precursors that already contain the propane-1,3-diyl skeleton. For instance, a process for preparing 2-methyl-1,3-propanediol (B1210203) involves the hydroformylation of a cyclic acetal (B89532) derived from acrolein and a diol, followed by hydrogenation and hydrolysis. google.com The resulting 2-methyl-1,3-propanediol can then be esterified to yield the diacetate.

Another potential route starts with 2-methylenepropane-1,3-diol diacetate. google.comnih.gov This unsaturated diacetate can be hydrogenated to produce this compound. google.com The synthesis of 2-methylenepropane-1,3-diol diacetate itself can be a key step, and its subsequent conversion provides a pathway to the saturated analog.

These multi-step syntheses, while more complex, can be advantageous if the starting materials are readily available or if specific stereochemistry is desired. nih.govlibretexts.org

Derivatization from Unsaturated Precursors (e.g., 2-Methylenepropane-1,3-diyl Diacetate)

A primary route to this compound involves the chemical modification of unsaturated precursors, most notably 2-methylenepropane-1,3-diyl diacetate. This process typically involves the saturation of the carbon-carbon double bond through catalytic hydrogenation. The precursor, 2-methylenepropane-1,3-diyl diacetate, is readily available and serves as a key intermediate. nih.govchemicalbook.comchemscene.comechemi.com The hydrogenation reaction converts the methylene (B1212753) group into a methyl group, yielding the saturated diacetate.

In addition to direct hydrogenation, cross-metathesis reactions utilizing derivatives of 2-methylene-1,3-propanediol (B1346627) have been explored for the synthesis of more complex structures. nih.gov For instance, the cross-metathesis of protected 2-methylene-1,3-propanediol derivatives with other olefins can be employed to construct elaborate molecular frameworks, which can then be subsequently functionalized to the corresponding diacetates. nih.gov

A synthesis of 2-methyl-1,3-propanediol, the precursor to the diacetate, involves the hydrogenation of a mixture containing products derived from methacrolein (B123484) and allyl acetate (B1210297). prepchem.com This underscores the industrial relevance of utilizing unsaturated C4 building blocks for the production of saturated 1,3-diols and their derivatives.

Synthesis via Hydroformylation and Reduction of Allylic Compounds

Hydroformylation, also known as the oxo process, provides a powerful method for the synthesis of aldehydes from olefins, which can then be reduced to alcohols and subsequently esterified to diesters. This strategy is applicable to the synthesis of this compound and its analogs from allylic precursors. For example, the hydroformylation of allyl acetate can lead to a mixture of linear and branched acetoxybutyraldehydes. google.comgoogle.comresearchgate.netresearchgate.net Subsequent hydrogenation of this mixture yields the corresponding butanediol (B1596017) monoacetates, including the monoacetate of 2-methyl-1,3-propanediol. google.com

The regioselectivity of the hydroformylation reaction is a critical factor, and various catalyst systems, often based on rhodium complexes with phosphine (B1218219) ligands, have been developed to control the formation of the desired branched isomer that leads to the 2-methyl-1,3-diol backbone. google.comgoogle.com The resulting mixture of diol monoacetates and diols can then be fully acetylated to produce the final diacetate product.

A patented process describes the preparation of 2-methyl-1,3-propanediol (MPD) from acrolein and an aliphatic diol. google.com The process involves the formation of a cyclic acetal, followed by hydroformylation, hydrogenation, and hydrolysis. The produced MPD can then be esterified to this compound.

Asymmetrization of Prochiral Diols using Biocatalysis for Monoester and Diester Precursors

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. The asymmetrization of prochiral diols, such as 2-methyl-1,3-propanediol, using enzymes, particularly lipases, is a well-established method for producing enantiomerically enriched monoesters, which are valuable precursors to chiral diesters like this compound. researchgate.netnih.govunimi.itnih.gov

Lipase-catalyzed acylation of 2-methyl-1,3-propanediol with an acyl donor, such as vinyl acetate or other activated esters, can selectively acylate one of the two enantiotopic hydroxyl groups, leading to a chiral monoacetate. researchgate.netnih.gov The enantioselectivity of this reaction is highly dependent on the choice of lipase (B570770), acyl donor, and reaction conditions. For example, Mucor miehei lipase (MML) has been used to catalyze the acylation of 2-methyl-1,3-propanediol to afford the corresponding (S)-monobenzoate. researchgate.net Similarly, lipases from Pseudomonas cepacia and Candida antarctica have demonstrated high enantioselectivity in the hydrolysis and acylation of related diol derivatives. researchgate.net

An efficient method for the lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been developed using 1-ethoxyvinyl 2-furoate as a highly reactive acyl donor. nih.gov This method overcomes the limitations of using vinyl acetate, such as low reactivity and potential racemization of the product. The resulting monoesters can be obtained with high enantiomeric excess (82-99% ee). nih.gov

| Diol Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-1,3-propanediol | Mucor miehei lipase (MML) | Vinyl benzoate | (S)-Monobenzoate | 65% | researchgate.net |

| 2,2-Disubstituted 1,3-propanediols | Lipase | 1-Ethoxyvinyl 2-furoate | Monoesters | 82-99% | nih.gov |

| Racemic Acetate of 2-Methyl-1,3-propanediol mono(p-methoxybenzyl ether) | Candida antarctica lipase | Hydrolysis | (R)- and (S)-alcohols | High (E > 35) | researchgate.net |

Incorporation of Diacetate Moieties in Complex Molecular Architectures (e.g., Purine (B94841) Derivatives, Triazoles)

The this compound moiety can be incorporated into more complex molecular architectures, such as purine and triazole derivatives, which are classes of compounds with significant biological and pharmaceutical relevance. mdpi.comraco.catmdpi.comnih.govnih.gov The synthesis of such molecules typically involves the initial preparation of a functionalized diol or a related precursor, which is then coupled to the heterocyclic core.

For the synthesis of purine nucleoside analogs, a suitably protected derivative of 2-methyl-1,3-propanediol can be coupled to a purine base. mdpi.comnih.gov Enzymatic methods, utilizing purine nucleoside phosphorylases, have emerged as powerful tools for the synthesis of purine nucleoside analogs, offering high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.comnih.gov Following the coupling reaction, the hydroxyl groups of the diol moiety can be acetylated to yield the final diacetate.

In the case of triazole derivatives, the diacetate functionality can be introduced as a side chain on the triazole ring. raco.catmdpi.comnih.govnih.govresearchgate.net The synthesis often involves the construction of the triazole ring through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. raco.catmdpi.comnih.gov One of the reactants would bear the pre-functionalized 2-methyl-1,3-diol or a protected version thereof, which is then acetylated in a subsequent step.

Advanced Synthetic Techniques and Methodological Innovations

Anion Relay Chemistry (ARC) in Diacetate Synthesis

Anion Relay Chemistry (ARC) is a powerful synthetic strategy that allows for the formation of multiple carbon-carbon bonds in a single operation. wsu.edunih.govsigmaaldrich.comnih.govorganic-chemistry.org This methodology is particularly useful for the construction of complex polyketide chains, including 1,3-diol motifs that are direct precursors to 1,3-diacetates. The core principle of ARC involves the generation of an initial anion which, after reacting with an electrophile, triggers a rearrangement to form a new anionic center at a different position in the molecule. This new anion can then react with a second electrophile.

A common application of ARC in 1,3-diol synthesis involves the use of silylated dithianes as "linchpin" fragments. nih.govnih.gov The process generally starts with the addition of an organolithium reagent to a silyl-substituted epoxide, which generates an alkoxide. This intermediate then undergoes a Brook rearrangement to form a new carbanion, which can be trapped with another electrophile. Subsequent deprotection and functional group manipulations can yield the desired 1,3-diol, which can then be acetylated to the diacetate. This approach provides a high degree of control over the stereochemistry of the final product. nih.gov

Nucleophilic Substitution Reactions for Diol Derivatization

The final step in the synthesis of this compound from its corresponding diol, 2-methyl-1,3-propanediol, is a straightforward derivatization via nucleophilic acyl substitution. This transformation is typically achieved by reacting the diol with an acetylating agent. iastate.eduwikipedia.orgresearchgate.netorganic-chemistry.org

Common acetylating agents include acetic anhydride and acetyl chloride. When using acetic anhydride, the reaction is often catalyzed by the addition of a base, such as pyridine (B92270), or an acid catalyst. iastate.eduwikipedia.org The reaction of an alcohol with acetic anhydride yields the corresponding acetate ester and acetic acid as a byproduct. wikipedia.org

Alternatively, acetyl chloride can be used for the esterification. researchgate.netsciencemadness.org This reaction is generally more reactive than with acetic anhydride and proceeds readily, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net The choice of solvent for these reactions is important, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane, or ethyl acetate being commonly employed. iastate.eduresearchgate.net

| Acetylating Agent | Catalyst/Base | Typical Solvent | Byproduct | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine, Acid Catalysts | Ethyl Acetate, Pyridine | Acetic Acid | iastate.eduwikipedia.org |

| Acetyl Chloride | Triethylamine, Pyridine | THF, Dichloromethane | Hydrochloric Acid | researchgate.netsciencemadness.org |

Green Chemistry Principles in Diacetate Production

The production of this compound and analogous diesters is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov This approach emphasizes the design of chemical products and processes that are environmentally benign, economically viable, and efficient. Key principles applied to diacetate synthesis include the use of catalysis, implementation of solvent-free reaction conditions, and enhancing energy efficiency. acs.orgresearchgate.net

Traditional chemical synthesis of diesters often involves high temperatures and strong, polluting acid catalysts, resulting in processes that are not environmentally friendly. researchgate.net In contrast, green methodologies focus on developing safer, more sustainable routes that minimize waste and environmental impact.

Biocatalysis in Diester Synthesis

A significant advancement in the green production of diesters is the use of biocatalysts, particularly enzymes like lipases. Biocatalysis offers high selectivity, mild reaction conditions (temperature and pH), and the potential to eliminate harmful solvents. researchgate.net

Research into the synthesis of analogous diesters, such as neopentyl glycol dicaprylate/dicaprate, has demonstrated the effectiveness of immobilized lipases. In one study, Lipozyme® 435, a commercial immobilized lipase from Candida antarctica lipase B, was used to catalyze the co-esterification of caprylic and capric acids with neopentyl glycol in a solvent-free system. researchgate.net This process was intensified by using a fed-batch reactor to mitigate enzyme inhibition by the fatty acids, achieving a product purity of 92.5% in just 6 hours at 80°C. researchgate.net Furthermore, the biocatalyst demonstrated excellent reusability, maintaining its activity for at least five consecutive reaction cycles. researchgate.net

Similarly, the synthesis of neopentyl glycol diheptanoate has been optimized using Novozym® 435 as a biocatalyst, achieving yields of 90% in a solvent-free medium. researchgate.net These biocatalytic methods not only provide high yields but also result in products that can be labeled as environmentally friendly due to their enzymatic origin. researchgate.net

| Product | Biocatalyst | Reaction System | Key Findings | Reference |

|---|---|---|---|---|

| Neopentyl Glycol Dicaprylate/Dicaprate | Lipozyme® 435 | Solvent-free, fed-batch reactor | 92.5% purity achieved in 6 hours at 80°C; catalyst reusable for ≥5 cycles. | researchgate.net |

| Neopentyl Glycol Diheptanoate | Novozym® 435 | Solvent-free | 90% yield with 7.5% (w/w) catalyst at 70°C. | researchgate.net |

| Neopentyl Glycol Dibenzoate | Novozym® 435 | Solvent-free | Optimization led to a conversion of over 99%. |

Heterogeneous Catalysis

Another core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Heterogeneous catalysts, particularly solid acid catalysts, are gaining traction as greener alternatives to traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid. jiuanchemical.comresearchgate.net These solid catalysts can be easily separated from the reaction mixture, minimizing downstream processing steps like neutralization and extraction, and can often be regenerated and reused, which reduces waste.

For instance, a patented method for producing 1,2-propylene glycol diacetate utilizes a modified styrene-divinylbenzenesulfonic acid type acidic cation exchange resin. google.com This catalyst is reported to have high activity, a long service life, and leads to high selectivity and yield with few byproducts. The ability to filter, recover, and recycle the catalyst after inactivation aligns perfectly with green chemistry goals. google.com The process can be run continuously, which improves production efficiency and reduces costs, solid pollutants, and wastewater discharge. google.com

| Product | Catalyst Type | Specific Catalyst | Advantages | Reference |

|---|---|---|---|---|

| 1,2-Propylene Glycol Diacetate | Solid Acid Catalyst | Metal ion-modified styrene-divinylbenzene sulfonic acid resin | High activity, long service life, recyclable, allows for continuous production, reduces waste. | google.com |

| Neopentyl Glycol Dicaprylate/Dicaprate | Biocatalyst (Immobilized Lipase) | Lipozyme® 435 | Solvent-free conditions, high purity, catalyst reusability, mild reaction conditions. | researchgate.net |

| Neopentyl Glycol Diheptanoate | Biocatalyst (Immobilized Lipase) | Novozym® 435 | High yield, solvent-free, environmentally friendly product origin. | researchgate.net |

Process Intensification and Design

Green chemistry also encourages designing for energy efficiency and maximizing atom economy—the incorporation of all materials used in the process into the final product. nih.govacs.org Solvent-free systems, as seen in the biocatalytic synthesis of neopentyl glycol esters, contribute significantly to this by reducing reactor volumes and eliminating the energy-intensive step of solvent removal and recycling. researchgate.net

Furthermore, the integration of biotransformation and catalytic dehydration has been explored for producing precursors to polyesters. For example, a green route to produce methacrylic acid starts from 2-methyl-1,3-propanediol, the same precursor alcohol for this compound. researchgate.netrsc.org This process uses whole cells of Gluconobacter oxydans for the initial oxidation, followed by catalytic dehydration, providing an environmentally benign alternative to conventional chemical routes. rsc.org Such integrated processes highlight a systems-thinking approach to green chemical production, where an industrial by-product can be valorized into a high-value chemical. rsc.org

Reaction Pathways and Mechanistic Investigations of 2 Methylpropane 1,3 Diyl Diacetate Derivatives

Hydrolytic Transformations

Hydrolysis, the cleavage of the ester bonds by water, is a fundamental reaction of 2-methylpropane-1,3-diyl diacetate. This process can be catalyzed by acids, bases, or enzymes, each offering distinct mechanistic pathways and levels of selectivity.

The hydrolysis of this compound can be effectively promoted by either acid or base catalysts. The mechanisms for these transformations are well-established principles in organic chemistry.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of the ester groups proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAc2). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one of the acetate (B1210297) groups. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide leaving group to form acetic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. The alkoxide is protonated by water to yield the corresponding alcohol. For this compound, this process occurs stepwise, first yielding 3-hydroxy-2-methylpropyl acetate and finally producing 2-methyl-1,3-propanediol (B1210203) and two equivalents of acetate salt. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is typically a bimolecular acyl-oxygen cleavage (AAc2). The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alcohol moiety is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. Kinetic studies on similar diacetates, such as methylene (B1212753) diacetate and ethylidene diacetate, have shown that the hydrolysis velocity is closely related to the acid concentration, supporting a bimolecular mechanism where the transition state involves a water molecule in addition to the protonated ester. nih.gov This stepwise process converts this compound first into a monoacetate intermediate and then into 2-methyl-1,3-propanediol and acetic acid.

Enzymatic hydrolysis offers a highly selective alternative to chemical catalysis, allowing for precise control over the reaction. organic-chemistry.org Lipases are particularly effective for the hydrolysis of esters and are renowned for their regio- and enantioselectivity. organic-chemistry.orgnih.gov

In the case of prochiral diacetates like this compound, lipases can differentiate between the two chemically equivalent but stereotopically distinct acetate groups. This desymmetrization process can produce chiral monoacetate products in high enantiomeric excess. For example, lipase-catalyzed hydrolysis of the diacetate of 2-methyl-1,3-propanediol can be highly enantioselective. pearson.com Studies on analogous 2-alkylidene-1,3-propylene diacetates have demonstrated that porcine pancreas lipase (B570770) (PPL) can achieve highly regioselective hydrolysis to yield the corresponding monoacetates in excellent yields. nih.gov

The choice of enzyme is critical for achieving high selectivity. Lipases from different sources exhibit varying preferences. Candida antarctica lipase B (CALB), for instance, is a widely used and robust biocatalyst known for its high selectivity in ester hydrolysis and acylation reactions. pearson.comkhanacademy.org The regioselectivity of lipases is a key feature; for instance, many lipases preferentially hydrolyze ester bonds at the primary positions (sn-1 or sn-3) of triglycerides, while some, like adipose triglyceride lipase (ATGL), show a unique preference for the sn-2 position. wikipedia.org This inherent selectivity is exploited in chemoenzymatic synthesis to produce valuable, optically active intermediates from prochiral or racemic starting materials. pearson.com

Table 1: Examples of Lipase-Mediated Hydrolysis of Diol Esters This table is interactive. You can sort and filter the data.

| Enzyme | Substrate Type | Selectivity | Product Type | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase | Racemic 2-methyl-1,3-propanediol derivative | High enantioselectivity (E > 35) | Enantiopure monoether | pearson.com |

| Porcine Pancreas Lipase (PPL) | 2-Alkylidene-1,3-propylene diacetates | High regioselectivity | Monoacetates | nih.gov |

| Candida antarctica Lipase B (CALB) | Triacetin (Glycerol triacetate) | High regioselectivity | 1,2-Diacetin | khanacademy.org |

| Burkholderia cepacia Lipase | Racemic 3-phenylisoserine ethyl ester | High enantioselectivity (E > 200) | (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate | organic-chemistry.org |

Nucleophilic Reactions at Acetate Centers

Beyond hydrolysis, the acetate groups of this compound can serve as leaving groups in nucleophilic substitution reactions, enabling the introduction of other functionalities.

The direct displacement of an acetate group by a sulfonamide nucleophile is not a commonly documented transformation for simple alkyl diacetates like this compound. The synthesis of sulfonamide derivatives typically involves reacting an amine with a sulfonyl chloride. nih.gov While sulfonamides are important functional groups in medicinal chemistry, their use as nucleophiles to directly displace acetate leaving groups from saturated alkyl systems is not a standard synthetic route. nih.govnih.gov More conventional methods would be required to form a carbon-nitrogen bond in this context, such as converting the diol to a dihalide or disulfonate, followed by reaction with a sulfonamide anion.

The term "transthioacetalization" refers to the conversion of an acetal (B89532) or ketal into a thioacetal or thioketal by reacting it with a thiol, often under acid catalysis. organic-chemistry.orgorganic-chemistry.orgdocumentsdelivered.com A diacetate, such as this compound, cannot directly undergo this reaction. The formation of a thioacetal requires a carbonyl group (an aldehyde or ketone) as the starting material. organic-chemistry.orgwikipedia.org

To synthesize a thioacetal from this compound, a multi-step sequence would be necessary:

Hydrolysis: The diacetate must first be hydrolyzed to the parent diol, 2-methyl-1,3-propanediol.

Oxidation: The primary alcohol groups of the diol would then need to be oxidized to yield the corresponding dialdehyde (B1249045), 2-methylpropanedial.

Thioacetalization: This dialdehyde could then react with a dithiol (e.g., 1,2-ethanedithiol (B43112) or 1,3-propanedithiol) under Lewis or Brønsted acid catalysis to form the corresponding bis(thioacetal). organic-chemistry.orgwikipedia.org

Therefore, direct conversion is not chemically feasible, as the diacetate lacks the required carbonyl or acetal functionality for the reaction to occur.

Palladium-catalyzed reactions with soft nucleophiles like malonic acid esters are powerful C-C bond-forming methods. However, this chemistry, known as the Tsuji-Trost reaction or Trost allylic alkylation, requires an allylic substrate. wikipedia.orgorganic-chemistry.org The saturated backbone of this compound makes it unsuitable for this transformation, as it lacks the π-system necessary for the initial coordination and oxidative addition of the Pd(0) catalyst.

In contrast, the unsaturated analogue, 2-methylenepropane-1,3-diyl diacetate , is an ideal substrate for this reaction. The mechanism proceeds via the formation of a π-allyl palladium complex. organic-chemistry.org The Pd(0) catalyst coordinates to the double bond, followed by oxidative addition, which displaces one of the acetate leaving groups to form a (π-allyl)Pd(II) intermediate. A soft nucleophile, such as the enolate of a malonic acid ester, then attacks one of the terminal carbons of the allyl system, yielding the alkylated product and regenerating the Pd(0) catalyst. rsc.orgnih.gov This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds with high control over regioselectivity and stereoselectivity. nih.govorganic-chemistry.org

Table 2: Components for Palladium-Catalyzed Allylic Alkylation This table is interactive. You can sort and filter the data.

| Component Role | Example Compound/Reagent | Function | Reference |

|---|---|---|---|

| Allylic Substrate | 2-Methylenepropane-1,3-diyl diacetate | Provides the electrophilic allyl fragment | wikipedia.orgorganic-chemistry.org |

| Catalyst | Pd(PPh₃)₄ or [Pd₂(dba)₃] | Forms the active Pd(0) species | nih.gov |

| Ligand | Triphenylphosphine (PPh₃), Trost Ligand | Modulates reactivity and selectivity | wikipedia.org |

| Nucleophile | Diethyl malonate | The carbon-based attacking species | rsc.org |

| Base | Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃) | Generates the enolate nucleophile | nih.gov |

Redox and Elimination Reactions

The redox and elimination reactions of this compound derivatives are diverse, leading to the formation of valuable chemical structures such as unsaturated compounds, conjugated dienes, and cyclopropane (B1198618) derivatives.

Oxidation Pathways of Unsaturated Diacetate Derivatives

The oxidation of unsaturated diacetate derivatives, such as 2-methylenepropane-1,3-diyl diacetate, can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of the corresponding carboxylic acids.

A notable example of the oxidation of a related diacetate is the treatment of 1,2-diacetin with pyridinium (B92312) chlorochromate (PCC). This reaction, however, does not yield the expected aldehyde but rather a dimeric ester. This outcome is the result of a mechanism involving the condensation of the starting diglyceride with the aldehyde product. The acidity of the PCC and a high concentration of 1,2-diacetin have been found to favor the formation of this dimeric ester. To promote the formation of the aldehyde, the reaction can be modified by the addition of sodium acetate to decrease the acidity of the medium, which in turn slows the reaction rate and allows for the accumulation of the aldehyde.

The general mechanism for PCC oxidation of an alcohol involves the formation of a chromate (B82759) ester intermediate, which then undergoes deprotonation to form a carbon-oxygen double bond. wikipedia.org

Hydrodechlorination Reactions Involving Diacetate Intermediates

Catalytic hydrodechlorination is a significant process for the treatment of chlorinated organic compounds, converting them into non-chlorinated products and hydrogen chloride. This method is valued for its potential to detoxify waste streams and recover valuable hydrocarbons. The reaction is typically carried out over a heterogeneous catalyst, such as palladium on a support like activated carbon or alumina, under moderate conditions.

The general mechanism involves the cleavage of the C-Cl bond by hydrogen. While the catalytic hydrodechlorination of various chlorinated compounds like chlorophenols and 1,2-dichloroethane (B1671644) has been studied, detailed mechanistic investigations specifically involving diacetate intermediates in these reactions are not extensively documented in the available literature. These reactions are known to be structure-sensitive, and the catalyst's properties, such as the support material and the presence of additives, can significantly influence the reaction's efficiency and the selectivity towards certain products. For instance, the acidity of the catalyst can favor the hydrogenation of intermediate olefins to paraffins.

Beta- and Gamma-Elimination to Conjugated Dienes and Cyclopropane Derivatives

Derivatives of this compound can undergo elimination reactions to form valuable unsaturated structures like conjugated dienes and cyclopropanes.

Beta-Elimination to Conjugated Dienes:

A common method for synthesizing conjugated dienes is the palladium-catalyzed beta-elimination of allylic acetates. This reaction proceeds through the formation of an allylpalladium intermediate after the oxidative addition of a palladium(0) catalyst. Subsequent β-hydride elimination from this intermediate regenerates the palladium(0) catalyst and produces the 1,3-diene. The presence of a base is often required to neutralize the acetic acid that is formed. The stereochemistry of the resulting diene can be influenced by the substituents on the starting allylic acetate.

Gamma-Elimination to Cyclopropane Derivatives:

Gamma-elimination, or 1,3-elimination, from appropriately substituted propane (B168953) derivatives leads to the formation of cyclopropane rings. For instance, the stereoselective ring closure of a γ-hydroxystannyl derivative has been shown to produce cyclopropanes. This reaction proceeds smoothly and in a highly stereoselective manner, presumably through a W-shaped transition state. The resulting stannyl (B1234572) group on the cyclopropane can then be converted to other functional groups, allowing for the synthesis of various stereocontrolled 1,2,3-trisubstituted cyclopropanes. While this example involves a stannyl derivative, it illustrates the principle of gamma-elimination to form three-membered rings.

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of this compound derivatives can lead to the formation of cyclic structures, a key transformation in the synthesis of complex molecules.

O-Acyloxycarbenium Ion Mediated Cyclizations

Detailed research findings on the intramolecular cyclizations of this compound derivatives mediated by O-acyloxycarbenium ions are not extensively covered in the readily available scientific literature. This type of reaction generally involves the formation of a reactive O-acyloxycarbenium ion intermediate, which is then attacked by an internal nucleophile, such as a double bond, to form a cyclic product. The specifics of this pathway for the named compound and its derivatives require further investigation.

Advanced Spectroscopic and Analytical Characterization of 2 Methylpropane 1,3 Diyl Diacetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-methylpropane-1,3-diyl diacetate, various NMR experiments confirm the connectivity and stereochemical relationships of the atoms.

The ¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. Due to the molecule's symmetry, certain signals in the spectra are equivalent. The presence of two acetate (B1210297) groups significantly influences the chemical shifts of nearby protons and carbons, causing them to appear in characteristic downfield regions.

The ¹H NMR spectrum is characterized by four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals reflects the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~1.05 | Doublet | 3H | -CH(C H₃) |

| b | ~2.20 | Multiplet | 1H | -C H(CH₃)- |

| c | ~2.05 | Singlet | 6H | -O-C(=O)-C H₃ |

Note: Predicted values are based on standard chemical shift principles and data from similar acetate esters.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows five distinct signals, confirming the presence of five unique carbon environments. docbrown.infodocbrown.info The chemical shifts are indicative of the type of carbon (e.g., alkyl, methine, ester carbonyl). youtube.com

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~17.0 | -CH(C H₃) |

| 2 | ~20.9 | -O-C(=O)-C H₃ |

| 3 | ~34.5 | -C H(CH₃)- |

| 4 | ~68.0 | -C H₂-O- |

Note: Predicted values are based on established ¹³C NMR chemical shift correlations for alkanes and esters. ambeed.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. hmdb.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, typically through two or three bonds. epa.gov For this compound, the key expected correlations are:

A cross-peak between the methine proton (H-b, ~2.20 ppm) and the methyl protons (H-a, ~1.05 ppm).

A cross-peak between the methine proton (H-b, ~2.20 ppm) and the methylene (B1212753) protons (H-d, ~4.00 ppm). The acetate methyl protons (H-c) would show no cross-peaks as they are isolated from other protons by the carbonyl group and oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). epa.gov The expected HSQC correlations are:

H-a (~1.05 ppm) with C-1 (~17.0 ppm).

H-b (~2.20 ppm) with C-3 (~34.5 ppm).

H-c (~2.05 ppm) with C-2 (~20.9 ppm).

H-d (~4.00 ppm) with C-4 (~68.0 ppm). The carbonyl carbons (C-5) will not show a signal in the HSQC spectrum as they have no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two or three bond) couplings between protons and carbons, which is crucial for connecting molecular fragments. nih.gov Key HMBC correlations would confirm the placement of the acetate groups:

Correlation from the methylene protons (H-d, ~4.00 ppm) to the carbonyl carbon (C-5, ~171.0 ppm), confirming the -CH₂-O-C=O linkage.

Correlation from the acetate methyl protons (H-c, ~2.05 ppm) to the carbonyl carbon (C-5, ~171.0 ppm).

Correlations from the methine proton (H-b) and methyl protons (H-a) to the methylene carbon (C-4).

The three-bond coupling constants (³J) between vicinal protons, obtained from a high-resolution ¹H NMR spectrum, provide insight into the dihedral angle between these protons. This relationship is described by the Karplus equation. By analyzing the ³J(H-C-C-H) coupling constant between the methine proton (H-b) and the methylene protons (H-d), researchers can determine the preferred rotational conformations (e.g., anti vs. gauche) around the C2-C1 and C2-C3 bonds of the propane (B168953) backbone. This analysis helps to understand the molecule's three-dimensional shape and flexibility in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester groups. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretching | Alkyl (CH, CH₂, CH₃) |

| ~1740 | C=O stretching | Ester |

| ~1470, ~1370 | C-H bending | Alkyl (CH, CH₂, CH₃) |

| ~1240 | C-O stretching | Ester (acetate) |

Note: The strong absorption band around 1740 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group in the saturated ester environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula of this compound is C₈H₁₄O₄, corresponding to a molecular weight of 174.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 174. The fragmentation pattern is predictable based on the structure, with cleavages occurring at the weakest bonds. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 174 | [C₈H₁₄O₄]⁺ | Molecular Ion ([M]⁺) |

| 115 | [M - C₂H₃O₂]⁺ | Loss of an acetoxy radical (•OCOCH₃) |

| 114 | [M - C₂H₄O₂]⁺ | Loss of acetic acid (HOCOCH₃) |

| 71 | [C₄H₇O]⁺ | Cleavage of C-O bond, [CH(CH₃)CH₂OCOCH₃]⁺ fragment |

| 57 | [C₄H₉]⁺ | Isobutyl cation, from cleavage of C-O bond |

Note: The fragmentation is predicted based on typical behavior of acetate esters and branched alkanes in mass spectrometry. sielc.com

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A search of the scientific literature and crystallographic databases reveals no published X-ray crystal structures for this compound. This is not uncommon for simple, acyclic compounds that are liquids or low-melting solids at ambient temperatures, as obtaining single crystals suitable for diffraction analysis can be challenging.

Chromatographic Method Development for Purity and Quantitative Analysis

The development of robust chromatographic methods is fundamental for the quality control and quantitative analysis of this compound. This involves the systematic optimization of various parameters to achieve a high degree of separation, sensitivity, and reproducibility.

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically employed for the analysis of diacetate compounds due to their moderate polarity.

Method Parameters:

A suitable HPLC method for the analysis of this compound can be adapted from established methods for similar diacetate compounds, such as diacetin (B166006) researchgate.net. The separation is typically achieved on a C18 stationary phase, which provides excellent resolution for moderately polar analytes. The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and peak shape. A gradient elution is often preferred to ensure the efficient separation of the target compound from any impurities or starting materials.

The following table outlines a proposed set of HPLC conditions for the analysis of this compound, based on methods for structurally related compounds researchgate.net.

| Parameter | Condition |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase | Acetonitrile, Dichloromethane, and Water |

| Detection | UV-Vis/DAD at 245 nm |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The peak area of the analyte is then plotted against its concentration to establish a linear relationship. This calibration curve can then be used to determine the concentration of this compound in unknown samples with a high degree of accuracy and precision. The method's linearity, accuracy, and precision should be validated according to established guidelines.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. researchgate.netnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Principle of Separation:

In the context of the synthesis of this compound, TLC is used to separate the reactants (e.g., the corresponding diol and acetylating agent) from the diacetate product based on their differential polarities. The stationary phase is typically a silica (B1680970) gel plate, which is a polar adsorbent. The mobile phase, or eluent, is a solvent or a mixture of solvents of appropriate polarity.

Solvent System Selection:

The choice of the solvent system is crucial for achieving a good separation of the spots on the TLC plate. For diacetate esters, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used. researchgate.netresearchgate.net The ratio of these solvents is adjusted to optimize the separation, aiming for a retention factor (Rf) value for the product that is ideally between 0.3 and 0.7 for clear visualization and separation from other components.

The following table provides examples of solvent systems that can be employed for the TLC analysis of reactions involving this compound. The optimal system will depend on the specific reactants used in the synthesis. researchgate.netresearchgate.netrochester.edulibretexts.org

| Solvent System (v/v) | Polarity | Application Notes |

| Hexane / Ethyl Acetate (4:1) | Low to Medium | Good starting point for many esterifications. |

| Hexane / Ethyl Acetate (2:1) | Medium | Increases the elution strength for more polar products. |

| Dichloromethane / Methanol (95:5) | Medium to High | Suitable for separating more polar compounds. |

Visualization:

After developing the TLC plate, the separated spots are visualized. Since this compound does not absorb UV light in the standard range (254 nm) due to the lack of a suitable chromophore, a chemical staining agent is required. A common visualization technique for non-UV active esters is to use a potassium permanganate (B83412) (KMnO4) stain or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, which reacts with the functional groups of the analyte to produce colored spots.

By spotting the reaction mixture alongside the starting materials at different time intervals, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the conversion to this compound. nih.gov

Research Applications and Functionalization in Materials Science and Organic Synthesis

Polymer Chemistry and Advanced Materials

The structure of the 2-methylpropane backbone is of interest in polymer chemistry for the unique properties it can impart to various materials.

2-Methyl-1,3-propanediol (B1210203) (MPO) is utilized as a monomer in the synthesis of both saturated and unsaturated polyester (B1180765) resins, as well as in polyurethane formulations. gantrade.com Its branched, asymmetric structure can disrupt polymer chain packing, leading to the formation of amorphous or non-crystalline resins. gantrade.com This characteristic is particularly useful in creating liquid polyesters that are readily soluble in common coating solvents. gantrade.com In polyurethane systems, MPO can act as a chain extender and is compatible with conventional polyols and isocyanates. gantrade.com

While direct incorporation of 2-methylpropane-1,3-diyl diacetate into polyester or polyurethane backbones via polymerization is not a commonly cited method, it could theoretically be used in transesterification reactions, although such applications are not well-documented.

The inclusion of the 2-methylpropane-1,3-diol moiety in polyester resins has been shown to enhance several key mechanical properties. The unique molecular structure of MPO can provide an excellent balance of tensile strength, elongation, and flexibility to the final polymer. gantrade.com For instance, molding resins formulated with MPO can achieve higher elongation and toughness without a significant sacrifice in modulus. gantrade.com It has also been noted that unlike some other glycols used to impart flexibility, MPO does not typically lead to a reduction in chemical resistance, water resistance, or weatherability. gantrade.com

While this compound itself is not commonly cited as a primary plasticizer, copolyester plasticizers synthesized using 2-methyl-1,3-propanediol have demonstrated significant efficacy in plasticizing polyvinyl chloride (PVC). A study on copolyester plasticizers derived from azelaic acid, octanediol, and varying amounts of MPO showed that these additives could significantly lower the glass transition temperature of PVC. researchgate.net Specifically, the incorporation of these MPO-based copolyesters resulted in plasticized PVC with markedly increased elongation at break, a key indicator of enhanced flexibility and toughness. researchgate.net

The following table summarizes the performance of an MPO-based copolyester plasticizer (POMAZ-45) in PVC compared to unplasticized PVC.

| Property | Unplasticized PVC | PVC with POMAZ-45 |

| Glass Transition Temperature (°C) | ~80-85 | Lowered significantly |

| Elongation at Break (%) | Low | Up to 975.3 |

| Plasticizing Efficiency (%) | N/A | Up to 273.2 |

Data sourced from a study on MPO-modified copolyester plasticizers. researchgate.net

The synthesis of diacrylate and dimethacrylate monomers, which are crucial components in UV-curable resins and coatings, typically involves the esterification of a diol with acrylic acid or methacrylic acid. There is no significant evidence in the reviewed literature to suggest that this compound is used as a direct precursor for this purpose. Instead, its corresponding diol, 2-methyl-1,3-propanediol, would be the logical starting material for such a synthesis.

The synthesis of biodegradable polyesters often involves the polycondensation of diols with dicarboxylic acids. researchgate.netnih.gov Research in this area has explored various diols, including 1,3-propanediol (B51772), to create polymers with ester linkages that are susceptible to hydrolytic or enzymatic degradation. researchgate.net While the 2-methylpropane-1,3-diol structure could theoretically be incorporated into such biodegradable polyesters, there is a lack of specific research focusing on this compound as a starting material for these polymers. The prevailing synthesis routes for biodegradable polyesters favor the direct polymerization of diols and diacids. researchgate.netnih.govmdpi.comnih.govresearchgate.net

Synthetic Intermediates for Complex Organic Molecules

There is a notable absence of literature detailing the use of this compound as a key intermediate in the synthesis of complex organic molecules. While ester functionalities are versatile in organic synthesis, the specific application of this compound as a building block in multi-step syntheses of fine chemicals or pharmaceuticals is not well-established in the reviewed scientific and patent literature.

Research Applications and Functionalization of this compound in Materials Science and Organic Synthesis

The chemical compound this compound, while not possessing the widespread recognition of more common laboratory reagents, serves as a valuable intermediate and precursor in various specialized applications within organic synthesis. Its utility is often linked to its hydrolysis product, 2-methyl-1,3-propanediol, which provides a versatile backbone for further chemical modification.

The primary role of this compound in synthetic chemistry is as a stable precursor to 2-methyl-1,3-propanediol. The diacetate form allows for storage and handling, with the diol being generated as needed.

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process is known as protection. Aldehydic carbonyl groups are highly susceptible to nucleophilic attack and often require protection.

This compound serves as a precursor to a reagent for this purpose. Through hydrolysis, the diacetate is converted to 2-methyl-1,3-propanediol. This diol can then be reacted with an aldehyde under acidic conditions to form a six-membered cyclic acetal (B89532), known as a 1,3-dioxane (B1201747). organic-chemistry.orgcem.com This reaction effectively protects the aldehyde.

The general mechanism for this protection strategy is outlined below:

| Step | Description |

| 1. Deprotection of Precursor | This compound is hydrolyzed (typically under acidic or basic conditions) to yield 2-methyl-1,3-propanediol. |

| 2. Acetal Formation | The resulting 2-methyl-1,3-propanediol is reacted with the target aldehyde in the presence of an acid catalyst. organic-chemistry.org |

| 3. Water Removal | Water is removed from the reaction, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the cyclic acetal (the protected aldehyde). organic-chemistry.org |

| 4. Deprotection | The 1,3-dioxane ring is stable to bases, nucleophiles, and hydridic reducing agents but can be readily cleaved by aqueous acid to regenerate the original aldehyde once protection is no longer needed. cem.com |

The formation of a six-membered 1,3-dioxane ring from a 1,3-diol is a common and effective strategy for carbonyl protection. libretexts.orglibretexts.org

The utility of acetate-protected polyol structures, such as derivatives of this compound, is demonstrated in the complex, multi-step synthesis of advanced pharmaceutical agents. A patent for novel beta-lactamase inhibitors describes the synthesis and use of a closely related analogue, 2-(hydroxymethyl)-2-methylpropane-1,3-diyl diacetate, as a key intermediate. google.comgoogleapis.com

In this synthetic pathway, the compound is used to build a specific promoiety on a drug molecule. A promoiety is a part of a molecule that is cleaved in vivo, often by enzymatic action, to release the active drug. google.com The synthesis involves several steps:

Intermediate Synthesis : 2-(hydroxymethyl)-2-methylpropane-1,3-diol is first converted to its diacetate form, 2-(hydroxymethyl)-2-methylpropane-1,3-diyl diacetate, using acetic anhydride (B1165640) and pyridine (B92270). google.comgoogleapis.com

Functionalization : The remaining primary hydroxyl group on this intermediate is then reacted with sulfuryl chloride to form a chlorosulfonyl ester. google.com

Coupling : This functionalized piece is subsequently coupled to the core structure of the beta-lactamase inhibitor.

This example highlights how a stable, acetate-protected polyol can serve as a versatile building block, allowing for selective functionalization at a specific position before being incorporated into a larger, more complex target molecule. google.comgoogleapis.com

Based on a thorough review of available scientific literature, there is insufficient evidence to support the use of this compound in the following applications as outlined in the request:

Applications in Environmental Studies (Model Compounds for Biodegradation Research)

Therefore, content for these sections has not been generated to maintain scientific accuracy.

Analytical Method Development for Diacetate Esters

The analysis of diacetate esters like this compound relies on a variety of chromatographic and spectroscopic techniques. The choice of method depends on the matrix in which the compound is present and the analytical objective (e.g., identification, quantification, purity assessment).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like diacetate esters. The compound is first separated on a GC column based on its boiling point and polarity, and then detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) that can be used for identification. For related diols like 1,2-propanediol and 1,3-butanediol, GC-MS methods have been developed for their determination in biological fluids and other matrices. youtube.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile diacetate esters. Reversed-phase HPLC with a suitable detector, such as a refractive index detector (RID) or a mass spectrometer, can be used for separation and quantification. For instance, HPLC methods have been developed for the analysis of propylene (B89431) glycol diacetate. gantrade.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the ester carbonyl (C=O) group, typically in the region of 1735-1750 cm⁻¹, and C-O stretching vibrations.

The following table summarizes the analytical techniques commonly used for the analysis of diacetate esters and their precursors.

| Analytical Technique | Principle | Application for Diacetate Esters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. | Identification and quantification of volatile diacetate esters and related diols. Provides structural information from mass spectra. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Analysis of less volatile or thermally sensitive diacetate esters. Can be coupled with various detectors for quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure determination of the diacetate ester and its precursors. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Confirms the presence of ester functional groups through characteristic carbonyl stretching vibrations. |

Future Research Directions and Emerging Paradigms in 2 Methylpropane 1,3 Diyl Diacetate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 2-Methylpropane-1,3-diyl diacetate typically involves the esterification of 2-methyl-1,3-propanediol (B1210203) with acetic acid, often using a strong acid catalyst. While effective, future research is focused on developing greener and more sustainable alternatives to the production of the crucial precursor, 2-methyl-1,3-propanediol.

One established industrial route to 2-methyl-1,3-propanediol involves the hydroformylation of allyl alcohol. However, more recent innovations point towards integrated processes that enhance sustainability. For instance, a patented process describes the preparation of 2-methyl-1,3-propanediol through a recycling system where mixed diols from the production of 1,4-butanediol (B3395766) are continuously fed back into the process, increasing the yield of the target diol over multiple cycles. ucoz.com Another approach involves the synthesis of 2-methyl-1,3-propanediol from allyl alcohol, which itself can be derived from the dehydration of glycerol (B35011), a byproduct of biodiesel production. This links the synthesis to a renewable feedstock, significantly improving its green credentials.

Future research will likely focus on optimizing these routes, perhaps by developing more selective and recyclable catalysts for the hydroformylation and hydrogenation steps. Additionally, exploring direct, one-pot syntheses of the diacetate from bio-derived precursors represents a significant, albeit challenging, goal.

Table 1: Comparison of Synthetic Routes to 2-Methyl-1,3-propanediol

| Route | Precursor(s) | Key Process Steps | Potential for Sustainability |

| Conventional Route | Propylene (B89431) Oxide | Isomerization, Hydroformylation, Hydrogenation | Relies on fossil fuel-derived feedstock. |

| Acrolein-Based Route | Acrolein, Aliphatic Diol | Acetal (B89532) formation, Hydroformylation, Hydrogenation/Hydrolysis, Diol Recycling | Allows for recycling and high purity, but acrolein is highly toxic. ucoz.com |

| Glycerol-Based Route | Glycerol (via Allyl Alcohol) | Dehydration, Hydroformylation, Reduction | Utilizes a renewable feedstock (glycerol), offering a significant green advantage. |

Exploration of Bio-Based Feedstocks for Diacetate Production

The transition away from a fossil fuel-based economy is a central theme in modern chemistry. The production of this compound is poised to benefit significantly from this shift through the exploration of bio-based feedstocks. The global market for bio-based chemicals is expanding, driven by the availability of renewable starting materials like sugars, starches, and natural fats and oils. echemi.comnih.gov

Glycerol, a major co-product of the biodiesel industry, stands out as a prime candidate for producing the diacetate's precursor. chemicalbook.com Its overproduction has made it an economically attractive feedstock for conversion into value-added chemicals like 1,3-propanediol (B51772) and, through further steps, 2-methyl-1,3-propanediol. chemicalbook.com Fermentation processes are also a cornerstone of the bio-based economy, capable of converting sugars from crops like corn or sugarcane into a variety of chemical building blocks. rsc.org Research into microbial strains and enzymatic pathways could lead to direct fermentation routes to 2-methyl-1,3-propanediol or its immediate precursors.

The "biomass balance" approach, where renewable feedstocks are introduced at the beginning of a large-scale chemical production process, is another emerging paradigm. chemicalbook.com This method allows for the allocation of bio-based content to specific products without altering the existing high-efficiency industrial infrastructure. Future work will likely involve genetic engineering of microorganisms for more efficient conversion of raw biomass and lignocellulosic materials (second-generation feedstocks) into the necessary chemical intermediates. rsc.org

Table 2: Potential Bio-Based Feedstocks and Pathways

| Bio-Based Feedstock | Platform Intermediate | Target Molecule | Key Conversion Technology |

| Glycerol | Allyl Alcohol | 2-Methyl-1,3-propanediol | Catalytic Dehydration & Hydroformylation. |

| Sugars (e.g., Glucose) | Bio-ethanol, 3-Hydroxypropionic acid | Various Diols | Fermentation, Biotransformation. rsc.orgscielo.br |

| Lignocellulosic Biomass | Syngas, Sugars | Various Diols | Gasification, Hydrolysis, Fermentation. echemi.comrsc.org |

Design of Advanced Materials with Tunable Properties through Diacetate Incorporation

While the precursor, 2-methyl-1,3-propanediol, is known for its use in creating noncrystalline polyester (B1180765) resins with good flexibility and weatherability, the diacetate itself (specifically 2-methylenepropane-1,3-diyl diacetate) offers unique opportunities for polymer design. The presence of the methylene (B1212753) group (a double bond) makes it a particularly interesting monomer for creating advanced materials.

Research indicates that 2-methylenepropane-1,3-diyl diacetate is utilized in the production of polyesters and polyurethanes, where it can enhance the final properties of the material. Its incorporation into unsaturated polyester resins is particularly relevant for the manufacturing of composite materials. The structure of the diacetate can be leveraged to tune material properties:

Cross-linking: The double bond provides a reactive site for cross-linking, which can increase the rigidity, strength, and thermal stability of the polymer.

Flexibility and Adhesion: The underlying diol structure, with its branched methyl group, can disrupt polymer chain packing, leading to lower viscosity in resins and improved flexibility in coatings and adhesives.

Hydrolytic Stability: The ester linkages, while susceptible to hydrolysis, can be designed to degrade at specific rates, which is a desirable property for applications like controlled-release systems.

Future research will focus on the controlled polymerization of this monomer to create polymers with precisely tailored characteristics. This includes exploring copolymerization with other monomers to create materials with a spectrum of properties, from hard, durable composites to flexible, high-performance coatings.

In-depth Mechanistic Studies of Under-explored Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new applications. While general mechanisms for reactions like ester hydrolysis and transesterification are well-established, their specific kinetics and pathways with this particular diacetate are under-explored.

The hydrolysis of the diacetate, which yields 2-methylene-1,3-propanediol (B1346627) and acetic acid, can be catalyzed by acids or bases. The base-catalyzed mechanism (BAC2) is generally predominant and involves a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester's carbonyl group. masterorganicchemistry.com However, factors like the steric hindrance from the methyl group and the potential for intramolecular interactions could influence the reaction rate and regioselectivity. Studies on the regioselective hydrolysis of other diacetates have shown that both steric interactions and solvation effects can be responsible for determining which ester group reacts first. masterorganicchemistry.com

Similarly, transesterification, the exchange of one alkoxy group for another, is a key reaction for modifying polyesters. Understanding the mechanism, whether acid- or base-catalyzed, would allow for better control over polymer synthesis and modification. Future research should employ a combination of kinetic studies, computational modeling, and isotopic labeling to elucidate the transition states and intermediates for these reactions. masterorganicchemistry.com Such studies could reveal why certain catalysts are more effective and could lead to the design of new, highly selective catalytic systems for reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is a major paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. masterorganicchemistry.com The synthesis of this compound is an ideal candidate for adaptation to flow chemistry platforms.

The esterification reaction to produce the diacetate could be significantly improved in a flow system. In a typical flow setup, reactants would be pumped through a heated tube or channel containing a solid-supported acid catalyst. This approach offers several advantages over batch production:

Enhanced Heat and Mass Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing. masterorganicchemistry.com

Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. masterorganicchemistry.com

Increased Efficiency: Continuous processing can lead to higher yields and purity in shorter reaction times, and the easy removal of byproducts (like water in esterification) can drive the reaction to completion.

Integrating such a flow reactor with automated control systems would enable real-time monitoring and optimization of reaction parameters (temperature, flow rate, stoichiometry). This paves the way for "on-demand" synthesis and rapid screening of reaction conditions, accelerating research and development. While specific studies on the flow synthesis of this compound are not yet prevalent, the principles demonstrated in the synthesis of other fine chemicals strongly suggest this is a promising and logical direction for future research.

Table 3: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Batch Synthesis | Potential Flow Synthesis |

| Reaction Vessel | Large round-bottom flask or reactor | Small-diameter tube or microreactor. masterorganicchemistry.com |

| Heat Transfer | Slow, potential for hot spots | Fast and efficient. masterorganicchemistry.com |

| Safety | Higher risk due to large volumes | Inherently safer due to small hold-up volume. masterorganicchemistry.com |

| Process Control | Manual or semi-automated | Fully automated with real-time optimization |

| Scalability | Requires larger vessels (scaling-up) | Achieved by running longer or in parallel (scaling-out) |

| Efficiency | Often lower yields due to equilibrium limitations | Potentially higher yields and purity. |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-methylpropane-1,3-diyl diacetate?

Answer:

The compound is synthesized via esterification of methallyl alcohol with acetic acid using sulfuric acid as a catalyst. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Catalyst : Sulfuric acid (0.5–1.0 mol%) to enhance reaction efficiency.

- Water Removal : Continuous removal of water (e.g., Dean-Stark apparatus) drives equilibrium toward ester formation .

Yield optimization requires monitoring via TLC or GC-MS. Alternative catalysts (e.g., enzymatic or solid acids) are explored for greener synthesis but may require longer reaction times .

Basic: What physicochemical properties are critical for characterizing this compound?

Answer:

Key properties include:

- Molecular Weight : 172.18 g/mol .

- Boiling Point : 225.3°C at 760 mmHg .

- Density : 1.059 g/cm³ .

- Vapor Pressure : 0.0871 mmHg at 25°C .

Characterization methods: - GC-MS for purity analysis.

- NMR (¹H/¹³C) to confirm ester linkages and structure .

- FT-IR for acetate group identification (C=O stretch at ~1740 cm⁻¹) .

Basic: How can hydrolysis of this compound be performed to yield methallyl alcohol?

Answer:

Hydrolysis under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions yields methallyl alcohol and acetic acid.

- Acidic Hydrolysis : 1M H₂SO₄ at 80°C for 4–6 hours. Monitor via TLC (hexane:ethyl acetate 3:1) .

- Basic Hydrolysis : 1M NaOH at 60°C for 2–3 hours. Neutralize with HCl post-reaction .

Product isolation involves solvent extraction (e.g., diethyl ether) and distillation.

Advanced: What mechanistic pathways govern the acid- vs. base-catalyzed hydrolysis of this compound?

Answer:

- Acid-Catalyzed : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. A tetrahedral intermediate forms, releasing acetic acid and regenerating the catalyst .

- Base-Catalyzed : Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate that decomposes to the carboxylate and methallyl alcohol. The reaction is irreversible due to carboxylate stability .

Kinetic studies (e.g., pseudo-first-order analysis) and isotopic labeling (¹⁸O) can elucidate rate-determining steps .

Advanced: How is this compound utilized in polymer synthesis, and what characterization methods validate its incorporation?

Answer:

The compound acts as a diester monomer in polyester and polyurethane synthesis:

- Copolymerization : Reacted with diols (e.g., ethylene glycol) via melt polycondensation at 150–200°C under vacuum .

- Crosslinking : Incorporated into polyurethanes by reacting with diisocyanates (e.g., TDI) at 80–100°C .

Characterization : - GPC for molecular weight distribution.

- DSC to assess glass transition temperatures (Tg).

- FT-IR to confirm ester/urethane bond formation .

Advanced: How can researchers evaluate its potential in drug delivery systems?

Answer: